molecular formula C9H9NO2 B13933328 2-Methylfuro[2,3-c]pyridine-5-methanol

2-Methylfuro[2,3-c]pyridine-5-methanol

Cat. No.: B13933328
M. Wt: 163.17 g/mol
InChI Key: CXLPUYICXYYVRE-UHFFFAOYSA-N
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Description

2-Methylfuro[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuro[2,3-c]pyridine-5-methanol typically involves the cyclization of pyridoxal derivatives with acylmethyl- and heteroarylmethyl halides. This reaction is often carried out in the presence of thionyl chloride in dimethylformamide (DMF) to form chloromethyl derivatives, which can then undergo nucleophilic substitution with primary or secondary amines .

Industrial Production Methods

These methods offer a greener and more efficient alternative to traditional batch reactions, allowing for high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuro[2,3-c]pyridine-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylfuro[2,3-c]pyridine-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its aminomethyl derivatives have shown significant antimicrobial activity by inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-c]pyridine: A related compound with a similar fused ring system.

    2-Methylfuro[3,2-c]pyridine: Differing only in the position of the methyl group.

    2,3-Dimethylfuro[3,2-c]pyridine: Contains an additional methyl group.

Uniqueness

2-Methylfuro[2,3-c]pyridine-5-methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2-methylfuro[2,3-c]pyridin-5-yl)methanol

InChI

InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)10-4-9(7)12-6/h2-4,11H,5H2,1H3

InChI Key

CXLPUYICXYYVRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2O1)CO

Origin of Product

United States

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